Potent Anti-Staphylococcal Activity: AZD5099 vs. Earlier Pyrrolamides and Clinical Comparators
AZD5099 exhibits a minimum inhibitory concentration (MIC) of 0.015 μg/mL against Staphylococcus aureus, which is 8-fold more potent than the earlier pyrrolamide lead compound 10 [1]. This potency is comparable to optimized pyrrolamide derivatives but significantly exceeds that of the clinical antibiotic linezolid (MIC90 = 2 μg/mL) [2]. This quantitative advantage positions AZD5099 as a benchmark for evaluating novel GyrB/ParE inhibitors against drug-resistant Gram-positive pathogens.
| Evidence Dimension | Antibacterial potency (MIC) |
|---|---|
| Target Compound Data | 0.015 μg/mL |
| Comparator Or Baseline | Pyrrolamide lead compound 10 (MIC = 0.125 μg/mL) and linezolid (MIC90 = 2 μg/mL) |
| Quantified Difference | 8-fold improvement over compound 10; >100-fold improvement over linezolid |
| Conditions | MIC assay against S. aureus strain; linezolid MIC90 against MRSA clinical isolates |
Why This Matters
For researchers developing novel anti-MRSA agents, AZD5099 provides a validated, high-potency benchmark that enables precise quantification of potency gains from structural modifications.
- [1] Basarab GS, Hill PJ, Garner CE, Hull K, Green O, Sherer BA, et al. Optimization of pyrrolamide topoisomerase II inhibitors toward identification of an antibacterial clinical candidate (AZD5099). J Med Chem. 2014 Jul 24;57(14):6060-82. View Source
- [2] Zhao X, Feng J, Zhang J, Han Z, Hu Y, Shao HH, et al. Discovery and druggability evaluation of pyrrolamide-type GyrB/ParE inhibitor against drug-resistant bacterial infection. Acta Pharm Sin B. 2023 Sep;13(12):4945–4962. View Source
